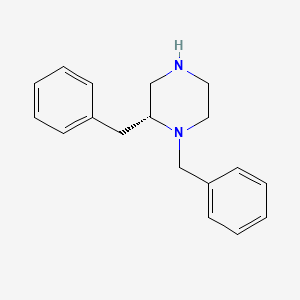

(2R)-1,2-dibenzylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N2 |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(2R)-1,2-dibenzylpiperazine |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m1/s1 |

InChI Key |

NUGGDPZUASKXAU-GOSISDBHSA-N |

Isomeric SMILES |

C1CN([C@@H](CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 1,2 Dibenzylpiperazine and Its Enantiopure Access

Stereoselective Synthesis Pathways

The creation of specific stereoisomers of 1,2-dibenzylpiperazine (B189516) necessitates precise control over the synthetic route. Various methodologies have been developed to achieve high enantiomeric and diastereomeric purity.

Asymmetric Alkylation and Reductive Amination Strategies

Asymmetric alkylation serves as a powerful tool for installing chiral centers. The diastereoselective alkylation of chiral diamides derived from piperazines has been shown to produce optically active products. oup.com For instance, the alkylation of chiral piperazinones can lead to the formation of highly enantioenriched products, which can then be reduced to the corresponding piperazines. rsc.orgnih.govrsc.org Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones is a notable example, yielding products with high enantioselectivity. nih.gov

Reductive amination is another cornerstone in the synthesis of chiral amines and their derivatives. d-nb.infomasterorganicchemistry.comgctlc.org This one-pot reaction typically involves the formation of an imine from a carbonyl compound and an amine, followed by in-situ reduction. masterorganicchemistry.comgctlc.org The use of chiral auxiliaries or catalysts can guide the stereochemical outcome of the reduction. For instance, iridium catalysts have been effectively used in the reductive amination of carbonyl compounds to produce a variety of chiral amines. kanto.co.jp A general approach involves the reductive amination of dicarbonyl compounds with diamines, which can be catalyzed by biocatalysts like imine reductases to afford piperazines. scilit.comnih.gov The choice of reducing agent, such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, is crucial for the success of the reaction. masterorganicchemistry.comias.ac.in

A summary of reagents for reductive amination is presented below:

| Reagent Category | Examples | Role in Reaction |

| Reducing Agents | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reduce the imine intermediate to the amine product. masterorganicchemistry.comias.ac.in |

| Catalysts | Iridium complexes, Palladium on Carbon (Pd/C), Raney Nickel (Ra-Ni) | Facilitate the reduction step, often enhancing stereoselectivity. kanto.co.jpresearchgate.net |

| Starting Materials | Aldehydes, Ketones, Primary and Secondary Amines | React to form the imine intermediate. masterorganicchemistry.comgctlc.org |

| Solvents | Ethanol, Glycerol, Dichloromethane | Provide the reaction medium. gctlc.orgias.ac.in |

Enantioselective Cyclization Techniques for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring itself can be rendered enantioselective. One approach involves the cyclization of chiral precursors derived from amino acids. rsc.orgrsc.org An efficient four-step synthesis starting from α-amino acids can yield enantiomerically pure 2-substituted piperazines. rsc.org The key step is an aza-Michael addition between a chiral 1,2-diamine and a vinyl sulfonium (B1226848) salt. rsc.org

Another strategy is the palladium-catalyzed carboamination of unsaturated amines with aryl halides, which has been successfully applied to the asymmetric synthesis of cis-2,6-disubstituted piperazines. nih.gov This method allows for the modular construction of piperazine derivatives from simple, readily available starting materials. nih.gov Additionally, a one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates provides a stereospecific route to highly substituted piperazines. acs.org A conceptually different approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine, followed by a catalytic reductive cyclization to form the piperazine ring. researchgate.netmdpi.com

Biocatalytic and Chemoenzymatic Approaches to Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. oup.comnih.gov Enzymes such as transaminases, oxidases, and dehydrogenases are employed for their ability to catalyze reactions with high efficiency and stereoselectivity under mild conditions. nih.gov Transaminases, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, are particularly valuable for synthesizing chiral amines from prochiral ketones. oup.comnih.gov

Chemoenzymatic cascades combine the advantages of chemical and enzymatic catalysis. kaust.edu.sabohrium.com A one-pot chemoenzymatic process can convert alkynes to chiral amines, where a gold catalyst first hydrates the alkyne to a ketone, which is then converted to the chiral amine by a transaminase. kaust.edu.sa Similarly, a chemoenzymatic cascade for producing chiral fluorinated amines has been developed, involving organo-enzymatic decarboxylative fluorination followed by bienzymatic reductive amination. acs.org

Precursor Design and Chemical Transformations for Chiral Induction

The design of precursors is critical for achieving the desired chirality in the final product. wgtn.ac.nz Starting from readily available chiral building blocks, such as amino acids, is a common and effective strategy. rsc.orgrsc.org For instance, enantiomerically pure 3-substituted piperazines can be synthesized in good yields from N-protected amino acids via a one-pot procedure involving an Ugi-4 component reaction, Boc-deprotection, intramolecular cyclization, and final reduction. rsc.org

The use of chiral auxiliaries is another established method for inducing chirality. rsc.org For example, (R)-(-)-phenylglycinol can be used as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine. rsc.org The auxiliary guides the stereochemical outcome of key reactions and is subsequently removed.

Optimization of Reaction Conditions for Diastereomeric and Enantiomeric Purity

Achieving high diastereomeric and enantiomeric purity often requires careful optimization of reaction conditions. This includes the choice of solvent, temperature, catalyst, and reagents. For example, in the synthesis of 5-substituted piperazine-2-acetic acid esters, the cyclization step yielded a mixture of diastereomers, which could be separated by column chromatography. acs.org The diastereomeric ratio was found to be dependent on the specific substrates and reaction conditions. acs.orgnih.gov

In palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the choice of ligand and additives was crucial for achieving high enantioselectivity. dicp.ac.cn Similarly, in the iridium-catalyzed asymmetric hydrogenation of pyrazines, the use of specific chiral ligands allowed for the synthesis of a wide range of chiral piperazines with up to 96% ee. acs.org Chiral HPLC is a common analytical technique used to determine the enantiomeric purity of the final products. acs.org

Scalability and Efficiency Considerations in Synthetic Route Development

The development of continuous-flow systems for chemoenzymatic synthesis represents a significant advancement in process intensification. acs.org A continuous-flow system for the synthesis of chiral fluorinated amines demonstrated a 35-fold enhancement in space-time yield compared to the batch process. acs.org Such systems offer advantages in terms of efficiency, safety, and scalability.

Below is a table summarizing key synthetic strategies and their outcomes:

| Synthetic Strategy | Key Transformation | Starting Materials | Product Type | Stereoselectivity | Reference |

| Asymmetric Alkylation | Palladium-catalyzed decarboxylative allylic alkylation | N-protected piperazin-2-ones | α-tertiary piperazin-2-ones | Good to excellent yields and enantioselectivities | nih.gov |

| Enantioselective Cyclization | Aza-Michael addition | Chiral 1,2-diamines, vinyl diphenyl sulfonium salt | Orthogonally protected 2-substituted piperazines | Enantiomerically pure | rsc.org |

| Biocatalysis | Transaminase-catalyzed amination | Prochiral ketones | Chiral amines | Excellent stereoselectivity | oup.com |

| Chemoenzymatic Cascade | Gold-catalyzed hydration and transaminase-catalyzed amination | Alkynes | Chiral amines | Good yield, excellent enantiomeric excess | kaust.edu.sa |

| One-Pot Synthesis | Ugi-4 component reaction, cyclization, reduction | N-protected amino acids | Enantiomerically pure 3-substituted piperazines | Good overall yields (83-92%) | rsc.org |

Stereochemical Characterization and Chirality Maintenance of 2r 1,2 Dibenzylpiperazine

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (e.g., ORD, CD)

Chiroptical spectroscopic methods are powerful non-destructive techniques for investigating the stereochemistry of optically active molecules like (2R)-1,2-dibenzylpiperazine. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. gcms.cz Enantiomers, also known as optical isomers, rotate plane-polarized light to an equal but opposite extent. gcms.cz The this compound enantiomer would exhibit an ORD curve that is a mirror image of the curve for its (2S) counterpart. The magnitude of the specific rotation at a defined wavelength (commonly the sodium D-line, 589 nm) is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee).

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule in its absorption wavelength range. A CD spectrum is a plot of this difference in absorption (or the related ellipticity) against wavelength. For this compound, the CD spectrum would be equal in magnitude but opposite in sign to that of its (2S)-enantiomer. This technique is particularly useful for confirming the absolute configuration and determining the enantiomeric purity of a sample.

While specific experimental ORD and CD data for this compound are not widely published, the expected data from such analyses can be tabulated for illustrative purposes.

| Technique | Parameter Measured | Expected Result for (2R)-enantiomer | Expected Result for (2S)-enantiomer | Application |

|---|---|---|---|---|

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α]20D | Positive (+) value | Negative (-) value | Determination of ee, Confirmation of optical activity |

| Circular Dichroism (CD) | Molar Ellipticity [θ] | Positive/Negative Cotton effects | Mirror-image Cotton effects | Determination of ee, Absolute configuration assignment |

Advanced Chromatographic Techniques for Stereoisomer Separation (e.g., Chiral HPLC, GC)

Chromatographic methods are indispensable for the analytical and preparative separation of enantiomers. nih.govwvu.edu High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the most effective and widely used techniques for resolving racemic mixtures. nih.goveijppr.com

The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com The differing stability of these complexes leads to different retention times, enabling separation. Common CSPs for HPLC include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. nih.goveijppr.comnih.gov For GC, derivatized cyclodextrins are frequently used as chiral selectors. gcms.cz

For the separation of this compound and its (2S)-enantiomer, a chiral HPLC method would likely be preferred due to the compound's polarity and molecular weight. A typical approach would involve screening various polysaccharide-based CSPs under different mobile phase conditions (normal-phase, reversed-phase, or polar organic) to achieve baseline resolution. nih.govsemanticscholar.org

| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |

|---|---|---|

| Column (CSP) | Chiralpak® AD (Amylose derivative) | Chiralcel® OD-RH (Cellulose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1 v/v/v) | Acetonitrile / Water with 0.1% Formic Acid (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

Conformational Analysis and Stereoelectronic Effects on Piperazine Ring Conformation

The three-dimensional structure of the piperazine ring in this compound is not static but exists in a dynamic equilibrium of conformations. Like cyclohexane, the piperazine ring preferentially adopts a chair conformation to minimize torsional and angular strain. nih.gov However, the presence of two nitrogen atoms and bulky substituents introduces complex conformational and stereoelectronic effects.

The piperazine ring can undergo ring inversion, interconverting between two chair forms. The energy barrier for this inversion in N,N'-dimethylpiperazine is significantly higher than in cyclohexane, indicating a less flexible ring system. nih.gov For this compound, the two bulky benzyl (B1604629) groups at the N1 and C2 positions play a dominant role in determining the most stable conformation. To minimize steric hindrance (A-value strain), large substituents on a six-membered ring typically prefer an equatorial position. Therefore, it is highly probable that the C2-benzyl group in the most stable chair conformer of this compound occupies an equatorial orientation.

Studies on Stereochemical Stability and Potential Epimerization Pathways

Maintaining the stereochemical configuration at the C2 position is critical for the chiral identity of this compound. Epimerization, the change in configuration at a single stereocenter, would lead to the formation of its diastereomer if other stereocenters were present, or its enantiomer, (2S)-1,2-dibenzylpiperazine, in this case leading to racemization.

The C2-H bond in the piperazine ring is an α-amino C-H bond, being adjacent to the N1 nitrogen. Such positions are known to be susceptible to epimerization under certain conditions. A significant pathway for the epimerization of piperazines has been demonstrated through visible-light photocatalysis. nih.govacs.org This process proceeds via a reversible hydrogen atom transfer (HAT) mechanism. nih.gov The proposed mechanism involves the photocatalytic oxidation of the piperazine to form an amine radical cation, followed by deprotonation of the now highly acidic α-amino proton at C2. nih.gov This generates a planar α-amino radical intermediate. Subsequent hydrogen atom transfer can occur from either face of the radical, leading to a mixture of stereoisomers and ultimately favoring the thermodynamically more stable isomer. nih.govresearchgate.net

This photocatalytic pathway highlights a potential vulnerability of the stereocenter in this compound to racemization under specific radical-initiating conditions. Other potential, though less specifically documented for this structure, pathways could include epimerization under harsh basic conditions, which could facilitate deprotonation at the C2 position. researchgate.net The stability of the resulting carbanion would be a key factor in such a process.

2r 1,2 Dibenzylpiperazine As a Chiral Ligand and Organocatalyst in Asymmetric Transformations

Design and Application in Transition Metal-Mediated Asymmetric Catalysis

(2R)-1,2-dibenzylpiperazine belongs to the class of C2-symmetric chiral diamines, which are considered "privileged ligands" in asymmetric catalysis. nih.gov The defining characteristic of C2 symmetry is the presence of a two-fold rotational axis, which significantly simplifies the catalytic environment by reducing the number of possible diastereomeric transition states, thereby enhancing enantioselectivity. nih.govwikipedia.org The strategic design of these ligands, combining a rigid stereochemical backbone with coordinating atoms, allows for effective transfer of chiral information from the ligand to the product. nih.govalfachemic.com

Ligand Architecture and Coordination Chemistry with Metal Centers (e.g., Palladium, Rhodium, Copper)

The molecular architecture of this compound is central to its function. It features a rigid six-membered piperazine (B1678402) ring that serves as a stable scaffold. unl.pt The two nitrogen atoms of the piperazine core act as bidentate coordinating sites, forming stable chelate rings with transition metal centers such as palladium (Pd), rhodium (Rh), and copper (Cu). alfachemic.comchinesechemsoc.org The chirality originates from the (R)-configuration at the C2 carbon, and the C2-symmetry is conferred by the two benzyl (B1604629) groups attached to the nitrogen atoms.

These bulky benzyl groups create a well-defined and sterically hindered chiral pocket around the coordinated metal atom. wikipedia.org This structure acts as a "chiral fence," which physically blocks one of the enantiotopic faces of a prochiral substrate as it approaches the metal's active site, allowing the reaction to proceed via a specific, lower-energy transition state. wikipedia.org

The coordination chemistry with various metals is robust:

Palladium: Chiral diamines readily form stable double-chelating complexes with Pd(II) centers via bidentate N,N-coordination. chinesechemsoc.org These complexes are effective in a range of catalytic transformations, including allylic substitutions and cross-coupling reactions. chinesechemsoc.orgcapes.gov.br

Rhodium: Rhodium complexes with chiral diamine ligands are notable catalysts, particularly for asymmetric hydrogenations and hydrosilylation reactions. rsc.orgeuropa.eu

Copper: Copper's versatile oxidation states allow it to form complexes with chiral diamines that catalyze a wide array of reactions, including cyclopropanations and crucial carbon-heteroatom bond formations like N-alkylation. nih.govsci-hub.se

Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

Complexes formed between C2-symmetric diamines and transition metals are powerful catalysts for a variety of enantioselective bond-forming reactions. alfachemic.comlvb.lt

Carbon-Carbon Bond Formations: The creation of chiral C-C bonds is fundamental to organic synthesis. nih.gov Metal complexes featuring chiral diamine ligands have been successfully employed in several key C-C coupling reactions:

Suzuki-Miyaura Coupling: Palladium-diamine systems can catalyze the formation of axially chiral biaryl compounds with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org

Allylic Alkylation: Pd-catalyzed asymmetric allylic alkylation (AAA) is a classic application, where the chiral ligand controls the stereochemistry of the nucleophilic attack on a π-allyl-palladium intermediate. capes.gov.brumich.edu

Heck Reaction: The intermolecular Heck reaction, used to form substituted olefins, can be rendered highly enantioselective using chiral ligands to control the migratory insertion step. umich.edu

Alkynylation: Copper-diamine complexes have been developed for the enantioselective alkynylation of quinolones, creating chiral centers bearing a triple bond. acs.org

Carbon-Heteroatom Bond Formations: The construction of chiral C-N, C-O, and C-S bonds is equally important, particularly in the synthesis of pharmaceuticals. researchgate.netsnnu.edu.cn Chiral diamine ligands are instrumental in this area, especially in copper-catalyzed reactions for asymmetric N-alkylation, which allows for the enantioconvergent substitution of racemic alkyl electrophiles with amide nucleophiles. nih.gov This method relies on a chiral copper/diamine complex to control stereochemistry during the C-N bond formation. nih.gov

| Reaction Type | Metal | Substrate Example | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Allylic Alkylation | Palladium | 1,3-diphenyl-2-propenyl acetate | Chiral malonate derivative | Up to 97% | capes.gov.brumich.edu |

| Suzuki-Miyaura Coupling | Palladium | 1-Naphthylboronic acid | Axially chiral biaryl | Up to 95% | chinesechemsoc.org |

| C-N Coupling (Amidation) | Copper | Racemic secondary alkyl halide | Enantioenriched amide | High enantioselectivity | nih.gov |

| Cyclopropanation | Copper | Styrene + diazoacetate | Chiral cyclopropane | >97% | sci-hub.se |

| Alkynylation of Quinolones | Copper | N-Troc-4-quinolone | Chiral alkynyl-dihydroquinolone | High enantioselectivity | acs.org |

Organocatalytic Roles of this compound Derivatives

Beyond its role as a ligand, this compound and its derivatives have emerged as effective organocatalysts, operating without a metal center. unl.pt The first report of organocatalysis using chiral 2,5-disubstituted piperazines demonstrated their efficiency in the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt These catalysts offer a metal-free alternative for synthesizing valuable chiral building blocks. clockss.org

In a model reaction, (2S,5S)-2,5-dibenzylpiperazine (a diastereomer of the title compound) catalyzed the addition of various aldehydes to trans-β-nitrostyrene, proceeding with high diastereoselectivity and enantioselectivity. unl.pt

| Aldehyde | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn-isomer | Yield |

|---|---|---|---|---|

| Butyraldehyde | Toluene | 97:3 | 85% | 88% |

| Butyraldehyde | Hexane | 95:5 | 83% | 76% |

| Propionaldehyde | Toluene | 95:5 | 83% | 85% |

| Pentanal | Toluene | 97:3 | 84% | 80% |

| Isovaleraldehyde | Toluene | 96:4 | 84% | 85% |

Brønsted Base and Lewis Base Catalysis in Asymmetric Reactions

The organocatalytic activity of chiral piperazines stems from their ability to function as both Lewis and Brønsted bases. nih.govrsc.orgresearchgate.net In the conjugate addition of aldehydes, the catalytic cycle is initiated by the piperazine acting as a nucleophile (a Lewis base) to form a transient enamine intermediate with the aldehyde substrate. unl.pt This enamine is the key nucleophilic species in the C-C bond-forming step.

Simultaneously, the catalyst can act as a Brønsted base, facilitating proton transfer steps within the catalytic cycle. nih.govscispace.com In some systems, a strategy known as "Brønsted acid-assisted Lewis base catalysis" is employed, where the chiral amine (Lewis base) activates the nucleophile by forming an enamine, while a co-catalytic Brønsted acid activates the electrophile (e.g., the nitroalkene) through hydrogen bonding. rsc.orgnptel.ac.in This dual activation model provides a powerful method for achieving high reactivity and stereocontrol. researchgate.net

Mechanistic Investigations of Chiral Induction and Enantiofacial Selectivity

The mechanism of chiral induction by this compound, in both its roles, is a direct consequence of its C2-symmetric architecture. nih.govwikipedia.org This symmetry is advantageous because it reduces the number of competing reaction pathways, which can have a beneficial effect on enantioselectivity. nih.govcsic.es

The primary driver of enantiofacial selectivity is the steric environment created by the two large benzyl groups. These groups form a rigid and well-defined chiral pocket that dictates how the substrate can orient itself during the key bond-forming step. wikipedia.org In transition metal catalysis, the substrate coordinates to the metal center, and the benzyl groups of the piperazine ligand act as a "chiral fence," sterically blocking one face of the substrate from attack. wikipedia.org

In its organocatalytic role, the piperazine forms a chiral enamine intermediate with the aldehyde. The benzyl groups control the conformation of this enamine, preferentially exposing one of its two faces. The electrophile (e.g., a nitroalkene) is therefore directed to approach from the less sterically hindered side, resulting in the formation of one enantiomer of the product over the other. wikipedia.orgunl.pt This model of sterically-controlled facial selection is a cornerstone of asymmetric catalysis and effectively explains the high levels of enantioselectivity observed with C2-symmetric catalysts like this compound. csic.es

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 2r 1,2 Dibenzylpiperazine

Regioselective N-Alkylation and Acylation Reactions

The presence of two secondary amine groups in the piperazine (B1678402) ring of (2R)-1,2-dibenzylpiperazine allows for the introduction of a variety of substituents through N-alkylation and N-acylation reactions. Achieving regioselectivity in these reactions is crucial for synthesizing well-defined derivatives.

The regioselectivity of N-alkylation of piperazine derivatives can be influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be effective for achieving N-1 selective alkylation in similar heterocyclic systems. beilstein-journals.org Steric and electronic effects of substituents on the piperazine ring and the alkylating agent also play a significant role in directing the reaction to a specific nitrogen atom. beilstein-journals.org

N-acylation of piperazine rings can be achieved using various acylating agents such as acid chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid generated. In the context of diketopiperazines, which share the core piperazine ring, regioselective N-acylation has been demonstrated, suggesting that similar control can be achieved with this compound. dokumen.pub

Table 1: Examples of Reagents for N-Alkylation and N-Acylation

| Reaction Type | Reagent Class | Specific Examples |

| N-Alkylation | Alkyl Halides | Benzyl (B1604629) bromide, Ethyl iodide |

| Alkyl Tosylates | Methyl tosylate | |

| N-Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride |

Introduction of Diverse Functional Groups on Benzyl Moieties for Extended Scaffolds

The two benzyl groups of this compound provide further opportunities for functionalization. The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can extend the scaffold and introduce new properties.

Common electrophilic aromatic substitution reactions that can be employed include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The position of substitution on the benzene (B151609) ring (ortho, meta, or para) will be directed by the activating nature of the benzylic group attached to the piperazine nitrogen. Subsequent chemical transformations of the newly introduced functional groups can lead to a vast library of derivatives. For example, a nitro group can be reduced to an amine, which can then be further derivatized.

These functionalization strategies are crucial for creating extended scaffolds with potential applications in areas such as drug discovery, where interactions with biological targets can be fine-tuned. researchgate.net

Synthesis of Constrained and Fused Ring Systems Derived from the Piperazine Core

One approach to creating constrained systems is through the introduction of bridges across the piperazine ring. This can be achieved by reacting the two nitrogen atoms with a bifunctional electrophile. For example, a Dieckmann-analogous cyclization has been used to create bicyclic ketones from piperazinedione precursors. researchgate.net Another strategy involves intramolecular reactions, such as the Pictet-Spengler reaction, to form fused heterocyclic systems. dokumen.pub The synthesis of such bicyclic and polycyclic structures from piperazine-containing starting materials has been reported in the literature. dokumen.pubresearchgate.net

The formation of fused ring systems often involves the construction of a new ring onto the existing piperazine core. slideshare.netdspmuranchi.ac.in This can be accomplished through various cyclization strategies, leading to complex polycyclic architectures. dokumen.pub

Preparation of Polymeric or Heterogeneous this compound Catalysts

Immobilizing this compound onto a solid support or incorporating it into a polymer backbone can lead to the development of heterogeneous catalysts. These catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse.

One method for creating a heterogeneous catalyst is to functionalize the benzyl groups with a polymerizable moiety, such as a vinyl group, followed by polymerization. Alternatively, the piperazine nitrogen atoms can be used to attach the molecule to a pre-functionalized polymer or solid support like silica (B1680970) gel or a resin. The synthesis of polymer-supported catalysts often involves the reaction of a monomer containing the catalytic unit. dss.go.th

Piperazine-based quaternary ammonium (B1175870) salts have been synthesized and used as catalysts in polymerization reactions. sioc-journal.cn This suggests that this compound could be quaternized and used in a similar manner. The development of such heterogeneous catalysts is an active area of research, with applications in various chemical transformations. molaid.com

2r 1,2 Dibenzylpiperazine As a Key Chiral Building Block in Complex Molecule Synthesis

Strategic Applications in Natural Product Total Synthesis

The total synthesis of complex natural products often presents significant stereochemical challenges. The incorporation of chiral building blocks like (2R)-1,2-dibenzylpiperazine can provide a robust solution for controlling stereochemistry during a synthetic sequence. A notable example is in the synthesis of Calyciphylline A-type alkaloids, a family of structurally complex and biologically active natural products. nih.govchemrxiv.org The synthesis of the intricate ABC ring system of these alkaloids has been a focal point of synthetic efforts. nih.gov Methodologies developed for the construction of these frameworks, such as stereocontrolled aldol (B89426) cyclizations, highlight the importance of chirally defined starting materials to establish the desired stereocenters in the target molecule. nih.gov While direct incorporation of this compound in these specific published routes is not detailed, its utility as a chiral scaffold is conceptually aligned with the strategies employed for synthesizing such complex natural products. caltech.edu The pursuit of architecturally complex targets like these alkaloids drives the development of new synthetic reactions and strategies, where chiral building blocks are indispensable. caltech.edu

The general paradigm in natural product synthesis involves leveraging complex molecular scaffolds to inspire the development of novel chemical reactions. caltech.edu Chiral building blocks are central to this endeavor, enabling chemists to navigate complex synthetic landscapes with greater control and efficiency. portico.org The synthesis of such building blocks is a critical aspect of drug discovery and natural product synthesis. nih.gov

Utilization in the Construction of Biologically Active Scaffolds

The piperazine (B1678402) motif is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs. rsc.orgijpsr.comresearchgate.net The inherent structural features of the piperazine ring, including its basic nitrogen atoms, allow for versatile interactions with biological targets. rsc.org The introduction of chirality, as in this compound, adds a layer of specificity that is crucial for potent and selective biological activity.

A prominent area where piperazine-based scaffolds have been extensively explored is in the development of chemokine receptor antagonists, particularly CCR5 antagonists for the treatment of HIV-1 infection. rsc.orgnih.govsemanticscholar.orgnih.gov Research in this area has demonstrated that the stereochemistry of substituents on the piperazine ring is vital for binding to the CCR5 receptor. rsc.org For instance, in a series of piperazinopiperidine-based CCR5 antagonists, the S-configuration of a benzylic substituent was found to be crucial for activity. rsc.org This underscores the importance of using enantiomerically pure building blocks like this compound to construct these therapeutic agents.

The following table summarizes the key findings from studies on piperazine-based CCR5 antagonists, highlighting the importance of the piperazine scaffold.

| Compound Type | Key Findings | Reference |

| Piperazinopiperidine amide analogs | The S-configuration of the benzylic-substituent on the piperazine ring is vital for CCR5 binding. | rsc.org |

| Piperazine-based CCR5 antagonists | Expansion of the molecular scaffold to include a piperazine ring led to compounds with promising anti-prostate cancer activity. | nih.gov |

| Novel piperazine derivatives | A fragment-assembly strategy yielded potent CCR5 antagonists with IC50 values in the low micromolar range. | semanticscholar.org |

| Piperazine-based CCR5 antagonists | Optimization of the benzylic substituent led to the discovery of a potent and orally bioavailable CCR5 antagonist. | nih.gov |

Beyond CCR5 antagonists, the piperazine scaffold has been utilized in the design of matrix metalloproteinase (MMP) inhibitors and compounds for siRNA delivery. nih.govnih.gov In the case of MMP inhibitors, a piperazinecarboxylic acid derivative served as the core, with substituents strategically placed to interact with the enzyme's active site. nih.gov For siRNA delivery, piperazine-based polyamines were designed to interact electrostatically with small nucleic acids. nih.govacs.org These examples further illustrate the versatility of the piperazine scaffold in constructing diverse biologically active molecules.

Design and Synthesis of Piperazine-Based Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid framework of the piperazine ring makes it an excellent scaffold for the design of constrained peptides and peptidomimetics. researchgate.netresearchgate.net By incorporating the piperazine unit, the conformational flexibility of a peptide chain can be reduced, leading to a more defined three-dimensional structure that can interact more specifically with its biological target.

The development of neurokinin-1 (NK1) receptor antagonists is an area where piperazine-based peptidomimetics have been successfully employed. lookchem.comnih.gov These antagonists often feature a bis-aromatic motif attached to a central scaffold, and the piperazine ring can serve as this core structure. nih.gov The synthesis of these molecules often involves the coupling of the piperazine core with other building blocks, such as conformationally constrained aromatic amino acids. nih.gov

The design of novel CCR5 antagonists has also benefited from the principles of peptidomimetic design, utilizing the piperazine scaffold to assemble fragments that mimic the interactions of natural ligands with the receptor. semanticscholar.orgresearchgate.net This fragment-assembly strategy allows for the systematic exploration of structure-activity relationships and the optimization of antagonist potency. semanticscholar.org

The following table provides examples of how the piperazine scaffold has been used in the design of peptidomimetics.

| Target | Approach | Key Features | Reference |

| Neurokinin-1 (NK1) Receptor | Synthesis of a chirally pure arylpiperazine as a key intermediate for an NK1 receptor antagonist. | Development of a scalable and efficient synthetic route. | lookchem.com |

| CCR5 Receptor | Design of novel piperazine derivatives using a fragment-assembly and bioisosteric replacement strategy. | Resulted in potent CCR5 antagonists for potential HIV treatment. | semanticscholar.org |

| Matrix Metalloproteinases (MMPs) | Incorporation of a piperazinecarboxylic acid scaffold to create cyclic MMP inhibitors. | A sulfonamide group at the 1N-position and diverse functional groups at the 4N-position to optimize potency. | nih.gov |

Stereocontrolled Incorporation into Advanced Intermediates for Drug Discovery

The stereocontrolled synthesis of drug candidates is a cornerstone of modern pharmaceutical development. nih.gov Chiral building blocks and auxiliaries play a pivotal role in this process, enabling the synthesis of single enantiomer drugs with improved efficacy and reduced side effects. portico.orgnih.govnih.gov this compound, with its defined stereochemistry, serves as a valuable chiral auxiliary, guiding the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.comresearchgate.net

The synthesis of chirally pure arylpiperazines is a critical step in the development of various drugs. lookchem.com For example, a scalable route to a key chirally pure arylpiperazine intermediate for the NK1 receptor antagonist GW597599 was developed, highlighting the industrial importance of such stereocontrolled syntheses. lookchem.com The process involved a dynamic kinetic resolution, which is a powerful method for enhancing the yield of the desired enantiomer. lookchem.com

The concept of a chiral auxiliary is to temporarily incorporate a chiral moiety into a molecule to direct the stereochemistry of a reaction, after which it can be removed. wikipedia.org While this compound can be permanently incorporated into the final drug molecule, its chiral nature fundamentally directs the stereochemistry of the synthetic intermediates. This is crucial in drug discovery, where the precise three-dimensional arrangement of atoms is often the primary determinant of biological activity.

The following table illustrates the importance of chiral building blocks in the synthesis of advanced intermediates for drug discovery.

| Application | Chiral Building Block/Method | Significance | Reference |

| Synthesis of an NK1 Receptor Antagonist | Chirally pure arylpiperazine | Development of a scalable process for a key drug intermediate. | lookchem.com |

| Asymmetric Synthesis | Chiral auxiliaries | Control of stereochemical outcome in the synthesis of enantiomerically pure compounds. | nih.govsigmaaldrich.com |

| Drug Discovery | Synthesis of chiral building blocks | Rising demand for single enantiomer drugs necessitates efficient synthesis of chiral intermediates. | nih.gov |

Investigations into the Biological Activity and Pharmacological Potential of 2r 1,2 Dibenzylpiperazine Derivatives

Structure-Activity Relationship (SAR) Studies on Piperazine-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a compound that are responsible for its biological activity. youtube.com For piperazine-containing compounds, SAR studies have revealed several key determinants of their pharmacological profiles. The versatile nature of the piperazine (B1678402) ring allows for modifications at its nitrogen atoms, which can significantly influence the compound's interaction with biological targets. researchgate.netnih.gov

The two nitrogen atoms in the piperazine ring are crucial for its biological activity, often serving as key interaction points with receptors or enzymes. researchgate.net The substitution patterns on these nitrogens are a primary focus of SAR studies. For instance, in a series of bile acid hybrid compounds incorporating piperazine, the presence of a cinnamylpiperazinyl group in the side chain was found to be optimal for anticancer activity against a multiple myeloma cell line. nih.gov Similarly, studies on ursodeoxycholic acid derivatives revealed that introducing 4-fluorobenzyl and piperazine moieties created crucial anticancer functional groups. nih.gov

Furthermore, the nature of the substituents on the piperazine ring can dictate the compound's selectivity for different biological targets. In studies of compounds targeting both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, the replacement of a piperazine ring with a piperidine (B6355638) ring was identified as a critical structural element for enhancing affinity at the σ1R while maintaining high affinity for the H3R. nih.gov This highlights how subtle changes to the heterocyclic core can dramatically alter the pharmacological profile.

Table 1: Key SAR Findings for Piperazine Derivatives

| Structural Modification | Observed Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|

| Introduction of 4-fluorobenzyl and piperazine moieties to ursodeoxycholic acid | Creation of crucial anticancer functional groups | Anticancer | nih.gov |

| Replacement of piperazine with a piperidine ring | Enhanced affinity for σ1R while maintaining H3R affinity | Histamine H3 Receptor / Sigma-1 Receptor | nih.gov |

| Extension of alkyl linker length in tert-butyl analogues | Decreased affinity for hH3R | Histamine H3 Receptor | nih.gov |

| Presence of a cinnamylpiperazinyl group in bile acid hybrids | Optimal for activity against KMS-11 multiple myeloma cell line | Anticancer | nih.gov |

Molecular Interactions and Ligand-Target Binding Studies (e.g., Receptor Binding, Enzyme Inhibition)

Understanding the specific molecular interactions between a ligand and its biological target is crucial for elucidating its mechanism of action and for the rational design of more potent and selective molecules. For piperazine derivatives, molecular docking and other computational studies, complemented by experimental binding assays, have provided valuable insights into their binding modes.

Studies on N-phenylpiperazine derivatives binding to the α1A-adrenoceptor have shown that the interaction is driven by the formation of hydrogen bonds and electrostatic forces. rsc.org Key amino acid residues in the receptor, such as Asp106, Gln177, Ser188, Ser192, and Phe193, were identified as the main binding sites. The affinity of these derivatives for the receptor was found to depend on the presence of an ionizable piperazine group, a hydrogen bond acceptor, and a hydrophobic moiety within the ligand's structure. rsc.org

In the context of sigma receptors, molecular modeling of piperidine/piperazine-based compounds has revealed crucial interactions. For potent sigma-1 receptor (S1R) ligands, the piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of Glu172 and Asp126 residues in the receptor's binding pocket. nih.gov Additionally, a π–cation interaction between the ionized nitrogen and the Phe107 residue can further stabilize the ligand-receptor complex. nih.gov These studies highlight the importance of specific amino acid residues in anchoring the ligand and determining its binding affinity.

For dual-acting ligands targeting both histamine H3 and sigma-1 receptors, molecular modeling has also been employed to understand the basis of their affinity. nih.gov These studies help to visualize how the ligand fits into the binding pockets of both receptors and which functional groups are responsible for the observed high affinity. The benzyl (B1604629) groups of a dibenzylpiperazine derivative, for example, can occupy hydrophobic pockets within the receptor, while the piperazine nitrogens can form critical hydrogen bonds or electrostatic interactions. nih.govrsc.org

Table 2: Molecular Interactions of Piperazine Derivatives with Biological Targets

| Compound Class | Biological Target | Key Interacting Residues | Primary Driving Forces | Reference |

|---|---|---|---|---|

| N-Phenylpiperazine derivatives | α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen bonds, Electrostatic forces | rsc.org |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt bridge, π–cation interactions | nih.gov |

In Vitro Biological Efficacy and Selectivity Profiling

The in vitro evaluation of (2R)-1,2-dibenzylpiperazine derivatives and related compounds is essential for quantifying their biological activity and determining their selectivity for various targets. This is typically achieved through radioligand binding assays, enzyme inhibition assays, and other biochemical tests.

In a study investigating dual-target ligands, a series of piperazine and piperidine derivatives were evaluated for their affinity at histamine H3 (hH3R), sigma-1 (σ1R), and sigma-2 (σ2R) receptors. nih.gov One notable piperazine derivative demonstrated high affinity for both the hH3R (Ki = 12.7 nM) and the σ1R (Ki = 37.8 nM). nih.gov The selectivity of these compounds is a critical parameter; for instance, some compounds showed a higher affinity for σ1R over σ2R. nih.gov To ensure target specificity, lead compounds are often tested against a panel of other receptors. For example, selected dual H3R/σ1R antagonists were shown to have negligible affinity at other histamine receptor subtypes (H1, H2, and H4), indicating high selectivity. nih.gov

The in vitro efficacy of piperazine derivatives has also been explored in the context of antiviral activity. A series of arylpiperazine derivatives were tested against a panel of viruses, with some compounds showing modest activity against Coxsackievirus B2 (CVB-2). nih.gov

In the realm of psychoactive substances, the in vitro pharmacology of compounds structurally related to dibenzylpiperazine, such as benzylpiperazine (BZP), has been characterized. BZP acts as a substrate for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters, leading to the release of these neurotransmitters. nih.gov While direct in vitro mechanistic assays for dibenzylpiperazine (DBZP) were not detailed in the provided sources, its behavioral effects suggest it likely interacts with these same monoamine systems. nih.govnih.gov

Table 3: In Vitro Affinity Profile of Representative Piperazine Derivatives

| Compound | Target | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Piperazine Derivative 16 | hH3R | 12.7 | nih.gov |

| σ1R | 37.8 | ||

| Piperidine Derivative 11 | hH3R | 6.2 | nih.gov |

| σ1R | 4.41 | ||

| σ2R | 67.9 |

Elucidation of Molecular Mechanisms of Action (excluding clinical data)

The molecular mechanism of action describes the specific biochemical interactions through which a drug substance produces its pharmacological effect. For this compound and its analogs, research points towards mechanisms involving the modulation of monoaminergic systems and other central nervous system targets.

Dibenzylpiperazine (DBZP) is a known byproduct in the synthesis of benzylpiperazine (BZP), a recreational drug with stimulant properties. nih.gov Behavioral studies in animals have been used to infer the molecular mechanisms of DBZP. These studies indicate that DBZP's effects are more similar to the dopaminergic stimulant BZP than to more serotonergic piperazines like m-chlorophenylpiperazine (mCPP). nih.govnih.gov For instance, in drug discrimination assays, DBZP fully substituted for methamphetamine, suggesting a dopaminergic mechanism of action. nih.govnih.gov BZP, the parent compound, is known to act as a dopamine and serotonin releaser by targeting their respective transporters. nih.govwikipedia.org It is plausible that DBZP shares a similar mechanism, interacting with DAT and SERT to produce its psychostimulant-like effects.

Further studies have explored the neuropharmacological profile of DBZP, showing that it can enhance the acquisition of memory in mice and exhibits anxiogenic effects. nih.govconsensus.app These effects are consistent with the modulation of neurotransmitter systems that play a role in cognition and anxiety. The parent compound BZP is known to increase the release of both dopamine and serotonin, which are critically involved in these neurological processes. nih.govconsensus.app

Additionally, certain dibenzyl dipiperazine derivatives have been evaluated for analgesic and anti-inflammatory activities. nih.gov The molecular mechanisms underlying these effects were not fully elucidated but are likely distinct from the psychoactive effects and may involve peripheral targets or different central pathways. The structure-activity relationships observed in these studies, where substitutions on the benzyl rings influenced activity, suggest specific interactions with yet-to-be-fully-identified receptors or enzymes. nih.gov

Computational Chemistry and Theoretical Modeling of 2r 1,2 Dibenzylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For piperazine (B1678402) derivatives, DFT has been employed to understand their reactivity and receptor affinities. Such calculations can determine various electronic properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. For instance, a smaller energy gap suggests higher reactivity.

Table 1: Representative Electronic Properties of a Piperazine Derivative Core Structure Calculated by DFT

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

Note: These values are illustrative for a generic piperazine core and would vary for (2R)-1,2-dibenzylpiperazine.

Furthermore, these calculations can predict sites of electrophilic and nucleophilic attack, providing insights into potential metabolic pathways and drug-receptor interactions.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and flexibility over time. For a molecule like this compound, which possesses multiple rotatable bonds, understanding its conformational preferences is key to comprehending its biological activity.

MD simulations can reveal the accessible conformations of the piperazine ring and the orientation of the benzyl (B1604629) substituents. The piperazine ring typically adopts chair, boat, or twist-boat conformations, with the chair conformation generally being the most stable. The orientation of the benzyl groups (axial vs. equatorial) significantly influences the molecule's shape and its ability to fit into a binding pocket.

A study on 2-substituted piperazines highlighted that the axial conformation was preferred in many cases, a preference that could be further stabilized by intramolecular hydrogen bonds in certain derivatives. MD simulations can quantify the energetic differences between these conformations and the time scales of their interconversion.

Table 2: Illustrative Conformational Preferences of a Disubstituted Piperazine Ring from MD Simulations

| Conformation | Relative Energy (kcal/mol) | Population (%) | Key Feature |

| Chair (diequatorial) | 0.0 | 75 | Lowest energy, sterically favored |

| Chair (diaxial) | 2.5 | 10 | Higher energy due to steric hindrance |

| Twist-Boat | 5.0 | 15 | Intermediate in energy, flexible |

Note: The specific energetic landscape for this compound would require dedicated simulations.

Molecular Docking and Ligand-Protein Interaction Studies (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the potential biological targets of this compound and the specific interactions that govern its binding affinity.

In a typical docking study, a 3D model of the target protein is used, and the ligand is placed in the binding site. The docking algorithm then samples a large number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy.

For piperazine derivatives, docking studies have revealed key interactions with various receptors, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the benzyl groups would likely engage in hydrophobic and pi-pi stacking interactions with aromatic residues in a protein's binding pocket, while the piperazine nitrogens could act as hydrogen bond acceptors or donors.

Table 3: Hypothetical Docking Results of this compound with a Generic Receptor

| Interaction Type | Interacting Residue (Example) | Distance (Å) | Contribution to Binding |

| Pi-Pi Stacking | Phenylalanine (Phe) | 3.8 | Favorable |

| Hydrophobic | Leucine (Leu), Valine (Val) | 4.2 | Favorable |

| Hydrogen Bond | Aspartic Acid (Asp) | 2.9 | Strong |

Note: This table is illustrative. Actual interactions depend on the specific protein target.

Prediction of Spectroscopic Properties and Chiral Recognition Phenomena

Computational methods can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of molecules.

For a chiral molecule like this compound, predicting its CD spectrum is particularly important for confirming its absolute configuration. Time-dependent DFT (TD-DFT) is a common method used for this purpose.

Furthermore, computational models can be employed to study chiral recognition phenomena. By docking both the (2R) and (2S) enantiomers of 1,2-dibenzylpiperazine (B189516) into a chiral environment, such as a chiral stationary phase or a protein binding site, the differences in their binding energies and interaction patterns can be analyzed. This can provide insights into the mechanisms of enantioselective separation and biological activity.

Advanced Analytical Methodologies for Comprehensive Characterization of 2r 1,2 Dibenzylpiperazine and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of (2R)-1,2-dibenzylpiperazine. By providing highly accurate mass measurements, typically with sub-ppm accuracy, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Coupled with techniques like liquid chromatography (LC-MS), HRMS is also a powerful method for impurity profiling, capable of detecting and identifying trace-level impurities that may arise during synthesis. lcms.czijnrd.org

Dibenzylpiperazine is a known byproduct in the synthesis of benzylpiperazine (BZP), often indicating that the reaction was conducted at too high a temperature or with an excess of benzyl (B1604629) chloride. wikipedia.org HRMS can effectively identify such process-related impurities. The workflow involves chromatographic separation of the main compound from its impurities, followed by mass analysis to obtain accurate mass data for each component. lcms.cz This data, along with fragmentation patterns obtained via tandem mass spectrometry (MS/MS), facilitates the structural elucidation of unknown impurities. lcms.czmaps.org

Table 1: Representative HRMS Data for this compound and Potential Impurities

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Adduct | Measured m/z (Da) |

| This compound | C₁₈H₂₂N₂ | 266.1783 | [M+H]⁺ | 267.1858 |

| Benzylpiperazine (BZP) | C₁₁H₁₆N₂ | 176.1313 | [M+H]⁺ | 177.1388 |

| Piperazine (B1678402) | C₄H₁₀N₂ | 86.0844 | [M+H]⁺ | 87.0919 |

| Benzyl alcohol | C₇H₈O | 108.0575 | [M+H]⁺ | 109.0651 |

| Benzaldehyde | C₇H₆O | 106.0419 | [M+H]⁺ | 107.0495 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR spectra confirm the presence of the benzyl and piperazine moieties. The chirality at the C-2 position results in a complex and asymmetric spectrum, as the protons on the piperazine ring and the benzylic methylenes become diastereotopic and thus chemically non-equivalent.

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals unequivocally. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments are critical for stereochemical assignment, as they can reveal through-space proximity between protons, helping to establish the relative configuration of the substituents on the chiral center. ipb.pt

Dynamic NMR studies are particularly insightful for piperazine derivatives, which can undergo conformational changes like ring inversion and nitrogen inversion. nih.gov By recording NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of signals. nih.govresearchgate.net Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barriers (ΔG‡) for these conformational processes, providing a quantitative understanding of the molecule's flexibility. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Expected Chemical Shift (δ, ppm) | Notes |

| Phenyl | Aromatic C-H | 7.20 - 7.40 | Complex multiplet pattern. |

| Benzyl | Benzylic CH₂ | 3.50 - 4.20 | May appear as distinct signals (diastereotopic). |

| Piperazine | Ring CH, CH₂ | 2.50 - 3.50 | Complex multiplets due to chirality and coupling. |

| Phenyl | Aromatic C | 127.0 - 140.0 | Multiple signals for ipso, ortho, meta, para carbons. |

| Benzyl | Benzylic CH₂ | 55.0 - 65.0 | |

| Piperazine | Ring C | 45.0 - 60.0 | Multiple distinct signals due to asymmetry. |

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. nih.govresearchgate.net To perform this analysis, a high-quality single crystal of the compound is required. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

For a chiral molecule like this compound, determining the absolute configuration is crucial. This is achieved by analyzing the anomalous scattering of X-rays, an effect that is sensitive to the handedness of the crystal structure. mit.eduthieme-connect.de The Flack parameter is a key value derived from the diffraction data that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the assigned absolute configuration. mit.edu

The crystal structure also reveals the preferred conformation of the molecule in the solid state, including the chair or boat conformation of the piperazine ring and the orientation of the two benzyl substituents. This information provides valuable insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement.

Table 3: Representative Crystallographic Data for a Chiral Piperazine Derivative

| Parameter | Value |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

| Flack Parameter | ~0 |

Note: Data adapted from a representative structure to illustrate typical parameters. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are highly sensitive to the functional groups present and can also offer insights into molecular conformation. ultraphysicalsciences.orgscispace.com

For this compound, the IR and Raman spectra are characterized by several key vibrational bands. The high-frequency region (2800-3100 cm⁻¹) is dominated by C-H stretching vibrations from the aromatic rings and the aliphatic piperazine and benzyl CH₂ groups. ultraphysicalsciences.orgmdpi.com The region from 1400-1600 cm⁻¹ typically shows characteristic peaks for the phenyl ring C=C stretching modes. ultraphysicalsciences.org Vibrations involving the piperazine ring, such as C-N stretching and CH₂ bending (scissoring, wagging) modes, appear in the fingerprint region (below 1500 cm⁻¹). scispace.comscispace.com

Because IR and Raman spectroscopy are governed by different selection rules (change in dipole moment for IR, change in polarizability for Raman), they often provide complementary information. Comparing the experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes and can help to distinguish between different possible conformers of the molecule. ultraphysicalsciences.orgscispace.commdpi.com

Table 4: Characteristic Vibrational Frequencies for Dibenzylpiperazine

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Region / Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | IR (Weak), Raman (Strong) |

| Aliphatic C-H Stretch (CH₂) | 2800 - 3000 | IR (Medium-Strong), Raman (Medium-Strong) |

| Phenyl Ring C=C Stretch | 1450 - 1610 | IR & Raman (Variable) |

| CH₂ Scissoring | 1420 - 1480 | IR (Medium) |

| C-N Stretch | 1130 - 1240 | IR (Medium) |

| Phenyl Ring Breathing | ~1000 | Raman (Strong) |

| Out-of-Plane C-H Bend | 700 - 900 | IR (Strong) |

Note: Frequencies are approximate and based on related structures like 1-benzylpiperazine (B3395278) and dibenzyl derivatives. ultraphysicalsciences.orgmdpi.com

Future Research Directions and Emerging Trends in 2r 1,2 Dibenzylpiperazine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex, enantiomerically pure molecules like (2R)-1,2-dibenzylpiperazine is an area ripe for the application of modern synthesis technologies. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, reproducibility, and scalability.

Future research will likely focus on developing a continuous-flow synthesis protocol for this compound and its derivatives. Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. nih.govmdpi.com The integration of in-line purification and analysis techniques could enable a fully automated platform capable of producing libraries of related chiral piperazines for high-throughput screening. chemanager-online.com This approach not only accelerates the discovery process but also minimizes exposure to potentially hazardous reagents and intermediates. unimi.it The development of automated systems for synthesizing chiral piperazines could significantly reduce the time and resources required for their production, making these valuable compounds more accessible for a wide range of applications. vanderbilt.edursc.org

Key Areas for Future Development:

Multi-step Continuous Synthesis: Designing a seamless flow process that combines several synthetic steps without the need for isolating intermediates.

Automated Parameter Optimization: Utilizing machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for yield and enantioselectivity.

Scalable Production: Translating laboratory-scale flow syntheses to pilot and industrial-scale production to meet potential demand.

Exploration in Supramolecular Chemistry and Materials Science

The distinct three-dimensional structure of this compound, featuring two secondary amine groups for hydrogen bonding and two aromatic benzyl (B1604629) groups for π-π stacking interactions, makes it an attractive building block, or tecton, for supramolecular assembly.

In materials science, this compound could be explored as a chiral monomer for the synthesis of novel polymers. Incorporation of the rigid, stereochemically defined piperazine (B1678402) core into a polymer backbone could impart unique properties, such as thermal stability or chiral recognition capabilities, useful in separation science or as advanced optical materials. Furthermore, its ability to coordinate with metal ions suggests its potential use in the construction of chiral Metal-Organic Frameworks (MOFs). These porous materials could be designed for applications in enantioselective separations, asymmetric catalysis, and targeted drug delivery.

| Potential Application Area | Key Structural Features Utilized | Prospective Material/System |

| Chiral Recognition | C₂ symmetry, defined stereocenters | Chiral stationary phases for HPLC, selective membranes |

| Crystal Engineering | Hydrogen bond donors/acceptors, aromatic rings | Self-assembled gels, liquid crystals, co-crystals |

| Porous Materials | Metal coordination sites (amines) | Chiral Metal-Organic Frameworks (MOFs) for catalysis |

| Polymer Science | Bivalent connectivity (diamines) | High-performance polymers with unique optical properties |

Novel Catalytic Applications and Bio-inspired Transformations

The field of asymmetric catalysis is a primary area where this compound could have a significant impact. Its structure as a C₂-symmetric chiral diamine is a privileged motif for use as both an organocatalyst and a ligand for transition metals.

As an organocatalyst, it can be envisioned to activate substrates through the formation of chiral enamines or iminium ions, mimicking the action of natural enzymes. Research on the closely related (2S,5S)-2,5-dibenzylpiperazine has already demonstrated high efficiency in promoting asymmetric Michael additions of aldehydes to nitroalkenes, achieving excellent yields and enantioselectivities. unl.pt This precedent strongly suggests that the 1,2-isomer would also be a highly effective catalyst, potentially offering different substrate scope or stereochemical outcomes.

Moreover, this compound can serve as a chiral ligand for various metal centers (e.g., Ruthenium, Rhodium, Palladium, Iridium), creating catalysts for asymmetric hydrogenations, C-C bond formations, and other key transformations. dicp.ac.cnnih.gov Bio-inspired catalytic systems, where the piperazine scaffold mimics the active site of an enzyme to perform selective transformations under mild conditions, represent another exciting frontier. nih.gov

Table of Catalytic Performance for a Related Dibenzylpiperazine Isomer in the Michael Addition unl.pt Catalyst: (2S,5S)-2,5-dibenzylpiperazine

| Aldehyde Substrate | Nitroalkene Substrate | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Butanal | trans-β-nitrostyrene | 85 | 98:2 | 99 |

| Propanal | trans-β-nitrostyrene | 86 | 98:2 | 99 |

| Pentanal | trans-β-nitrostyrene | 82 | 98:2 | 99 |

| Cyclohexanecarbaldehyde | trans-β-nitrostyrene | 80 | 90:10 | 94 |

The high performance of this related isomer underscores the immense potential for this compound in novel catalytic applications.

Advancements in Chemical Biology and Molecular Probe Development

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. nih.govresearchgate.net A typical probe consists of a targeting moiety that specifically interacts with a biological molecule (e.g., a protein or enzyme) and a signaling unit (e.g., a fluorophore) that can be detected. nih.gov

The defined stereochemistry of this compound makes it an ideal scaffold for developing novel chiral molecular probes. By chemically attaching a fluorescent dye, such as a BODIPY or fluorescein (B123965) molecule, to the piperazine framework, researchers can create probes to investigate stereoselective interactions within a cellular environment. rsc.orgmdpi.com Such probes could be used to:

Map Chiral Binding Pockets: Identify and characterize the active sites of enzymes or receptors that exhibit stereopreference.

High-Throughput Screening: Develop assays to screen for new drug candidates that bind to a specific target in a stereoselective manner.

Visualize Biological Processes: Track the localization and movement of specific biomolecules that interact with the chiral probe.

The development of these advanced tools would provide deeper insights into the role of chirality in biological systems and accelerate the drug discovery process. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-1,2-dibenzylpiperazine, and how can reaction conditions be systematically optimized?

- Methodology : Start with benzoic acid derivatives as precursors, employing acylation and bromination steps followed by stereoselective alkylation. Key parameters to optimize include solvent polarity (e.g., dichloromethane vs. THF), reaction time (12–48 hours), and molar ratios of reactants (1:1.2 for benzyl halide to piperazine). Use IR and HNMR to monitor intermediates and confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can researchers validate the stereochemical purity of this compound?

- Methodology : Combine chiral stationary-phase HPLC with polarimetry to assess enantiomeric excess (≥98%). For definitive confirmation, perform single-crystal X-ray diffraction, which can resolve bond angles (e.g., C–N–C angles ≈ 117–121°) and chair conformations in the piperazine ring .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodology : Use IR to identify N–H and C–N stretches (3200–3400 cm⁻¹ and 1100–1250 cm⁻¹, respectively). HNMR resolves benzyl proton splitting patterns (δ 3.5–4.5 ppm for CH₂ groups). GC-MS or LC-MS confirms molecular ion peaks (e.g., m/z 266.4 for [M+H]⁺) and fragmentation pathways .

Q. What are the baseline toxicological parameters for this compound in preclinical studies?

- Methodology : Establish acute toxicity via OECD Guideline 423, testing oral doses (50–300 mg/kg) in rodents. Monitor hepatic enzymes (ALT, AST) and renal biomarkers (creatinine). Compare results to structurally similar arylpiperazines, noting potential dopamine/norepinephrine modulation .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound compared to its enantiomers?

- Methodology : Conduct receptor-binding assays (e.g., dopamine D2/D3 and serotonin 5-HT1A receptors) using radiolabeled ligands. Compare IC₅₀ values between enantiomers; for example, (2R) may show 3–5× higher affinity due to spatial alignment with hydrophobic binding pockets. Validate via molecular dynamics simulations .

Q. What strategies resolve contradictions in reported toxicity data for dibenzylpiperazine derivatives?

- Methodology : Perform a systematic review using PRISMA guidelines, screening 80+ studies (as in ATSDR protocols ). Apply Hill’s criteria for causality, focusing on dose-response consistency. Reconcile discrepancies (e.g., hepatotoxicity thresholds) using physiologically based pharmacokinetic (PBPK) models that account for metabolic differences across species .

Q. How can researchers address the oxidative instability of this compound during storage and handling?

- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to minimize azobenzene formation. Quantify degradation via HPLC-UV (λ = 280 nm) and stabilize with antioxidants (e.g., 0.1% BHT). For long-term studies, combine LC-MS/MS with isotopically labeled internal standards .

Q. What in vitro models best predict the neuropharmacological effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.